



sample preparation for N-Methylformanilidecarbonyl-13C NMR analysis

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Compound of Interest

Compound Name: N-Methylformanilide-carbonyl-13C

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Application Note: N-Methylformanilide-carbonyl-13C NMR Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique extensively used in drug discovery and development for structural elucidation, impurity profiling, and quantitative analysis.[1] The quality of NMR data is profoundly dependent on meticulous sample preparation.[2][3] This application note provides a detailed protocol for the preparation of **N-Methylformanilide-carbonyl-13C** samples for high-resolution NMR analysis. Given the low natural abundance and sensitivity of the 13C nucleus, proper preparation is critical to achieve a satisfactory signal-to-noise ratio and accurate quantitative results.[2][4] The following guidelines cover solvent selection, sample concentration, use of relaxation agents for quantitative studies, and best practices for handling NMR tubes.

Quantitative Data Summary

For optimal results, sample parameters must be carefully controlled. The following tables summarize key quantitative data for preparing N-Methylformanilide samples for 13C NMR.

Table 1: Recommended Sample Concentration



Parameter	Standard Qualitative 13C NMR	Quantitative 13C NMR	Rationale & Citations
Concentration	20 - 100 mg / 0.5-	50 - 100 mg / 0.5-	significantly less sensitive than 1H NMR; higher concentrations are required to obtain good signal-to-noise in a reasonable time.[4] [5][6] For quantitative analysis, a higher concentration ensures a more robust signal.
(mg/mL)	0.7 mL	0.7 mL	

| Concentration (Molarity) | \sim 0.3 M - 1.5 M | \sim 0.7 M - 1.5 M | Molar concentrations provide a standardized measure. For small molecules, concentrations of 10mM may be sufficient for modern cryoprobe instruments, but higher concentrations are often practical.[7] |

Table 2: Recommended Deuterated Solvents



Solvent	Residual 1H Peak (ppm)	13C Peak (ppm)	Boiling Point (°C)	Key Consideration s
Chloroform-d (CDCl3)	7.24	77.23	61.2	Good solubility for many organic compounds; relatively inexpensive and easy to remove. Can be slightly acidic.[8][9] [10]
Acetone-d6	2.05	29.92, 206.68	56.0	A versatile solvent that dissolves a wide range of compounds.[11]
DMSO-d6	2.50	39.51	189.0	Excellent for poorly soluble compounds, but its high boiling point makes sample recovery difficult.[10]

| Methanol-d4 | 3.31, 4.78 | 49.15 | 64.7 | A polar protic solvent useful for specific applications. [11] |

Table 3: Paramagnetic Relaxation Agent for Quantitative Analysis

Agent Recommended Concentration	Purpose	Important Notes
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| Chromium (III) Acetylacetonate (Cr(acac)3) | 0.1 M (approx. 35 mg/mL) or 0.1-0.5 wt% | Reduces the long T1 relaxation times of 13C nuclei, especially quaternary carbons like the carbonyl carbon. This allows for faster pulse repetition and ensures full relaxation between scans, which is essential for accurate integration.[12][13] | Adding too little will not sufficiently shorten T1, while too much can cause significant line broadening (shortening of T2), leading to loss of resolution. The solution should have a light purple color.[12] |

Experimental Protocols

This section details the step-by-step methodology for preparing a high-quality NMR sample of N-Methylformanilide.

Protocol 1: Standard Sample Preparation for Qualitative 13C NMR

- Solvent Selection: Choose an appropriate deuterated solvent in which N-Methylformanilide is readily soluble (e.g., CDCl3).[14] Test solubility with a small amount of non-deuterated solvent in a separate vial if unsure.[8]
- Weighing the Sample: Accurately weigh 20-100 mg of N-Methylformanilide into a clean, dry vial.[5][6] Preparing the sample in a secondary vial before transferring it to the NMR tube is recommended for effective mixing and complete dissolution.[5][6]
- Dissolution: Add 0.5 mL to 0.6 mL of the chosen deuterated solvent to the vial.[4] The final solution height in a standard 5 mm NMR tube should be approximately 4.0-5.0 cm.[2][8]
- Mixing: Vortex or gently agitate the vial until the sample is completely dissolved. The final solution must be transparent and free of any solid particles.[4]
- Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[2][5] Do not use cotton wool, as solvents may leach impurities from it.[2]
- Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation.[2][8]

 Label the tube clearly with the sample information just below the cap using labeling tape.[7]



 Tube Cleaning: Before inserting the sample into the spectrometer, wipe the exterior of the NMR tube (bottom ~10 cm) with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[4]

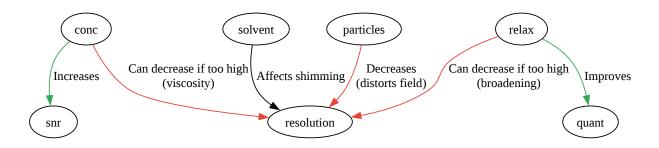
Protocol 2: Sample Preparation for Quantitative 13C NMR

This protocol is essential when accurate integration of the carbonyl-13C signal is required.

- Follow Steps 1-2 from the Standard Protocol, using a higher sample amount (50-100 mg).[5]
- Add Relaxation Agent: To the vial containing the N-Methylformanilide, add the paramagnetic relaxation agent Cr(acac)3 to a final concentration of approximately 0.1 M. This helps to ensure full relaxation of the carbonyl carbon between scans.[15]
- Dissolution and Mixing: Add 0.5 mL to 0.6 mL of the deuterated solvent and vortex until both the sample and the relaxation agent are fully dissolved. The solution should be transparent and uniformly colored.[4]
- Follow Steps 5-7 from the Standard Protocol to filter, cap, label, and clean the NMR tube.

Visualized Workflows and Relationships

// Optional step for quantitative NMR relax [label="Add Cr(acac)3\n(For Quantitative)", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; vial -> relax [style=dashed]; relax -> add_solvent [style=dashed]; } dot Caption: Experimental workflow for N-Methylformanilide 13C NMR sample preparation.





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